Home > Products > Screening Compounds P92433 > 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid -

5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Catalog Number: EVT-4670343
CAS Number:
Molecular Formula: C15H16N4O4S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Amino-1-β-D-ribofuranosylimidazole-4-carbonyl)-L-aspartic acid 5′-phosphate (SAICAR)

Compound Description: SAICAR is an imidazole nucleotide intermediate involved in the biosynthesis of purine nucleotides. [] It serves as a substrate for the enzyme phosphoribosylaminoimidazole succinocarboxamide. [] SAICAR has been synthesized in low yield in aqueous solution from the corresponding imidazolecarboxylic acid, an amino acid or ester, and a soluble carbodiimide reagent. []

Relevance: While not directly structurally analogous to the target compound, SAICAR highlights the relevance of imidazole carboxylic acid derivatives in biological processes and shares the presence of a carboxylic acid functional group, similar to 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. []

Virazole 5'-phosphate

Compound Description: Virazole 5'-phosphate is a synthetic nucleoside analog that exhibits antiviral activity. [] It acts as an inhibitor of the enzyme adenylosuccinase. []

Relevance: The paper discusses Virazole 5'-phosphate alongside SAICAR in the context of adenylosuccinase inhibition. [] Although structurally different from 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, it demonstrates the potential of heterocyclic compounds containing phosphate groups for biological activity.

Ceftriaxone Disodium (1)

Compound Description: Ceftriaxone disodium is a cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [] It is used to treat various bacterial infections. []

Relevance: Ceftriaxone disodium serves as a starting material in the synthesis of 7-{(2-(4-hydroxyphenyl)methylidene)amino}-1,3-thiazol-4-yl)-2- (methoxyimino)acetyl)amino}-3-{((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3- yl)sulfanyl)methyl}-8-oxo-5-thia-1azabicyclo (4.2.0)oct-2-ene-2-carboxylic acid. [] This synthesized compound contains a thiazole ring, which is also present in 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid. []

7-{(2-(4-hydroxyphenyl)methylidene)amino}-1,3-thiazol-4-yl)-2- (methoxyimino)acetyl)amino}-3-{((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3- yl)sulfanyl)methyl}-8-oxo-5-thia-1azabicyclo (4.2.0)oct-2-ene-2-carboxylic acid

Compound Description: This compound is a novel derivative of ceftriaxone disodium prepared by condensation with 4-hydroxybenzaldehyde. [] Its structure has been elucidated using LCMS, 1 H-NMR, and CHN techniques. []

Relevance: This compound is structurally related to 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid through the shared presence of a thiazole ring. [] The synthesis of this derivative highlights the potential for modification of the thiazole moiety in similar compounds.

3-Methylisoxazole-5-carboxamides

Compound Description: These compounds are a series of 3-methylisoxazole derivatives synthesized from 3-methylisoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines. [] The synthesized compounds varied in the N-substituents attached to the carboxamide group. []

Relevance: This series of compounds emphasizes the versatility of modifying carboxamide groups in heterocyclic systems. [] The target compound, 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also features a carboxamide group, albeit connected to a different heterocyclic core. []

5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: This series comprises 12 compounds with variations in the substituents on the pyrazole ring. [] These compounds were synthesized from 3-methylisoxazole-5-carboxylic acid and corresponding pyrazoles. [] The synthesis resulted in a mixture of 1,3- and 1,5- isomers, indicating the potential for regioisomerism in similar reactions. []

Relevance: These compounds share the pyrazole ring with 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrating the presence of this heterocycle in various bioactive compounds. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: Ivacaftor is a clinically approved drug used as a potentiator to improve chloride channel function in patients with cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). []

Relevance: This compound is a potentiator of CFTR, like other compounds discussed in the same paper. [] While not structurally analogous to the target compound, it highlights the importance of small molecule modulators of ion channels for therapeutic purposes.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl) amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: This compound is an investigational corrector under development for cystic fibrosis caused by the ∆F508 mutation in CFTR. [] It aims to improve the cellular processing of the mutated CFTR protein. []

Relevance: This compound exemplifies the search for new correctors of CFTR function. [] The target compound, 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, while not a CFTR corrector, showcases the diversity of chemical structures being explored for therapeutic applications.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: This compound is another investigational corrector for cystic fibrosis caused by the ∆F508 mutation in CFTR. [] Similar to the previous compound, it aims to enhance the cellular processing of the mutated CFTR protein. []

Relevance: The study discusses the impact of Ivacaftor on the efficacy of this particular corrector. [] The structural complexity of this corrector, compared to the target compound, underscores the range of chemical entities being investigated for treating cystic fibrosis.

Tetrahydrobenzothiophenes

Compound Description: These compounds represent a class of molecules identified as potentiators of ∆F508-CFTR that do not interfere with corrector action. [] They exhibit promising potential for cystic fibrosis treatment. []

Relevance: This chemical class is relevant due to its role in CFTR modulation, highlighting the ongoing efforts to develop new and effective CFTR potentiators. [] While structurally distinct from the target compound, it emphasizes the importance of exploring diverse chemical scaffolds for therapeutic development.

Thiooxoaminothiazoles

Compound Description: This class of compounds was also identified as potentiators of ∆F508-CFTR that do not negatively impact corrector action. [] They represent a potential alternative to Ivacaftor in combination therapies for cystic fibrosis. []

Relevance: Similar to tetrahydrobenzothiophenes, thiooxoaminothiazoles are relevant as CFTR potentiators that do not interfere with corrector action, showcasing a different chemical class with potential for cystic fibrosis treatment. []

Pyrazole-pyrrole-isoxazoles

Compound Description: This class of compounds is yet another group of potentiators of ∆F508-CFTR that were found to not interfere with corrector action. [] These compounds demonstrated high potency, with some having an EC50 for ∆F508-CFTR potentiation as low as 18 nM. []

Relevance: This class highlights the successful identification of potent and effective CFTR potentiators that do not hinder corrector function. [] The presence of a pyrazole ring in this class is relevant, as the target compound, 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also features a pyrazole ring, suggesting the potential of pyrazole derivatives for therapeutic development.

2-Amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester (1)

Compound Description: This compound is a key starting material for the synthesis of a series of thienopyrazole and thienopyrimidine derivatives with potential antioxidant and antitumor activity. []

Relevance: This compound highlights the use of thiophene derivatives as building blocks for biologically active molecules. [] While structurally distinct from the target compound, it emphasizes the potential of heterocyclic compounds for various therapeutic applications.

5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide (2)

Compound Description: This compound, derived from 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester, serves as another essential starting material for the synthesis of novel thienopyrazole and thienopyrimidine derivatives. [] These derivatives have demonstrated significant antitumor and antioxidant activity. []

Relevance: Similar to the previous compound, this derivative underscores the value of thiophene-based building blocks for developing biologically active compounds. []

6-Acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (8)

Compound Description: This compound is a thienopyrimidine derivative synthesized from the thiophene starting materials and exhibits significant antitumor and antioxidant activity. []

Relevance: This compound highlights the successful development of bioactive thienopyrimidine derivatives with promising pharmacological properties. [] While not directly analogous to the target compound, it showcases the potential of heterocyclic compounds containing thiophene and pyrimidine rings for therapeutic applications.

5-Methyl-3-amino-2-mercapto-6-acetylthieno[2,3-d]pyrimidin-4(3H)-one (10)

Compound Description: Another thienopyrimidine derivative synthesized in the study, this compound also exhibits significant antitumor and antioxidant activity. []

Relevance: This compound further demonstrates the potential of thienopyrimidine derivatives as bioactive molecules. []

5-Methyl-6-acetyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (12)

Compound Description: This thienopyrimidine derivative, synthesized from the thiophene starting materials, also displays significant antitumor and antioxidant activity. []

Relevance: This compound strengthens the evidence supporting the potential of thienopyrimidine derivatives as promising therapeutic agents. []

(E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one

Compound Description: This compound, derived from 4-acetyl-5-methyl-1-phenyl-1H-pyrazole, serves as a key intermediate in the synthesis of various pyrazole-containing heterocycles. [] It undergoes regioselective 1,3-dipolar cycloaddition reactions with nitrilimines, nitrile oxides, and other nitrogen-containing nucleophiles. []

Relevance: This compound highlights the versatility of pyrazole derivatives in organic synthesis. [] The shared pyrazole moiety with 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid emphasizes the importance of this heterocycle as a building block for more complex structures.

3-Aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl-1-phenylpyrazole Derivatives

Compound Description: These pyrazole derivatives are synthesized through the 1,3-dipolar cycloaddition reaction of (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one with nitrilimines. [] They demonstrate the potential for expanding the chemical diversity of pyrazole-containing compounds. []

Relevance: These derivatives emphasize the utility of pyrazole derivatives as starting materials for synthesizing more complex heterocyclic systems. [] The target compound, 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, also features a pyrazole ring, highlighting the shared structural features.

3-Aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl isoxazole Derivatives

Compound Description: This class of isoxazole derivatives is synthesized through the 1,3-dipolar cycloaddition reaction of (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one with nitrile oxides. [] These derivatives further expand the range of pyrazole-containing heterocycles accessible through synthetic chemistry. []

Relevance: These compounds exemplify the use of pyrazole derivatives for constructing diverse heterocyclic structures. []

Pyrido[1,2-a]benzimidazole Derivatives

Compound Description: This class of compounds is synthesized by reacting (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one with 1H-benzimidazole-2-acetonitrile. [] These derivatives further highlight the synthetic utility of the pyrazole-containing starting material. []

Relevance: These derivatives demonstrate the ability to combine pyrazole and benzimidazole moieties, showcasing the potential for developing novel heterocyclic compounds with diverse pharmacological properties. []

Pyrimido[1,2-a]benzimidazole Derivatives

Compound Description: These compounds are synthesized by reacting (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one with 2-aminobenzimidazole. [] They represent another example of the successful integration of pyrazole and benzimidazole units into a single molecule. []

Relevance: These derivatives, along with the pyrido[1,2-a]benzimidazole derivatives, showcase the diversity of heterocyclic structures that can be constructed using pyrazole derivatives as building blocks. []

Triazolo[4,3-a]pyrimidine Derivatives

Compound Description: This class of compounds is synthesized by reacting (E)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one with 3-amino-1,2,4-triazole. [] They represent yet another example of the versatility of the pyrazole-containing starting material in organic synthesis. []

Relevance: These derivatives showcase the possibility of combining pyrazole and triazole rings, creating new opportunities for developing heterocyclic compounds with diverse biological activities. []

Pyrazolo[3,4-d]pyridazine Derivatives

Compound Description: This class of compounds is synthesized by reacting 3-aroyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl-1-phenylpyrazole derivatives with hydrazine hydrate. [] They demonstrate the potential for further modifications of pyrazole-containing heterocycles to generate new compounds. []

Relevance: These derivatives highlight the successful construction of pyrazolo[3,4-d]pyridazine ring systems using pyrazole derivatives as starting materials. [] While the target compound, 5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, does not possess this specific ring system, the shared presence of a pyrazole ring underscores the importance of this heterocycle in developing diverse chemical structures.

Properties

Product Name

5-{[(5-acetyl-4-methyl-1,3-thiazol-2-yl)(cyclopropyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

IUPAC Name

5-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)-cyclopropylcarbamoyl]-1-methylpyrazole-4-carboxylic acid

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C15H16N4O4S/c1-7-12(8(2)20)24-15(17-7)19(9-4-5-9)13(21)11-10(14(22)23)6-16-18(11)3/h6,9H,4-5H2,1-3H3,(H,22,23)

InChI Key

BEVYMMXJIUPKOE-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=C(C=NN3C)C(=O)O)C(=O)C

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=C(C=NN3C)C(=O)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.